molecular formula C21H18N2O4S2 B6530035 methyl 4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 946241-80-1

methyl 4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzoate

Cat. No.: B6530035
CAS No.: 946241-80-1
M. Wt: 426.5 g/mol
InChI Key: ZFASDQLTBUDFLU-UHFFFAOYSA-N
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Description

Methyl 4-(2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamido)benzoate is a synthetic organic compound featuring a 1,3-thiazole core substituted with a sulfanyl-linked phenylethyl ketone group, an acetamido bridge, and a methyl benzoate moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which often confers biological activity in pharmaceuticals or agrochemicals . The acetamido group connects the thiazole to the benzoate ester, a common structural motif in prodrugs or bioactive molecules due to its hydrolytic stability and bioavailability.

Properties

IUPAC Name

methyl 4-[[2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-27-20(26)15-7-9-16(10-8-15)22-19(25)11-17-12-28-21(23-17)29-13-18(24)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFASDQLTBUDFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of a thiazole ring, sulfanyl-phenylethyl ketone, and benzoate ester. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name / Class Key Substituents Biological/Industrial Relevance Reference
Target Compound 1,3-Thiazole, sulfanyl-phenylethyl ketone, methyl benzoate Hypothetical: Antimicrobial, enzyme inhibition
Metsulfuron-methyl (Pesticide) Methyl benzoate, triazine ring, sulfonylurea bridge Herbicide (inhibits acetolactate synthase)
Ethametsulfuron-methyl (Pesticide) Methyl benzoate, triazine ring, ethoxy group Herbicide
Methyl [3-(4-phenyl-thiazol-2-yl)-thioureido] alkanoates Thiazole, thioureido linkage, alkanoate ester Synthetic intermediates for heterocycles

Key Findings:

Thiazole vs. Triazine Cores: The target compound’s thiazole ring (C₃H₃NS) contrasts with triazine (C₃H₃N₃) in pesticides like metsulfuron-methyl. Triazines, however, are nitrogen-rich and often used in herbicides for their ability to disrupt plant amino acid synthesis .

Sulfanyl vs. Sulfonyl Linkages :

  • The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO₂-) groups in sulfonylurea herbicides (e.g., metsulfuron-methyl). Sulfonyl groups increase polarity and hydrogen-bonding capacity, critical for herbicidal activity . Sulfanyl groups may instead facilitate redox interactions or metal coordination, relevant in medicinal chemistry .

Benzoate Ester Variations :

  • The methyl benzoate moiety is shared with pesticide compounds but differs in substitution patterns. For example, metsulfuron-methyl has a sulfonylurea bridge at the 2-position of the benzoate, while the target compound features an acetamido group at the 4-position. This positional isomerism influences steric hindrance and binding specificity .

Methodological Considerations:

Graph-based structure comparison (as described in ) highlights shared substructures. For instance, the benzoate ester and thiazole ring are conserved between the target compound and pesticides, but divergent substituents (triazine vs. sulfanyl-phenylethyl ketone) define their functional roles. Computational tools like SHELXL () could further elucidate crystallographic differences in bond lengths or angles, impacting reactivity .

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